[(1s,2r)-2-Aminocyclohexyl]methanol is a chiral compound with the molecular formula CHNO. It features a cyclohexane ring substituted with an amino group and a hydroxymethyl group. The specific stereochemistry of this compound, indicated by the (1s,2r) configuration, is crucial for its biological interactions and chemical reactivity. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups and stereochemical properties.
[(1s,2r)-2-Aminocyclohexyl]methanol exhibits significant biological activity primarily due to its ability to interact with enzymes and receptors. Its amino and hydroxyl groups allow it to form hydrogen bonds, which are critical for binding interactions. Research has indicated potential roles in enzyme inhibition and modulation of biochemical pathways, making it a subject of interest for drug development.
The synthesis of [(1s,2r)-2-Aminocyclohexyl]methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. A common method is the catalytic hydrogenation of 2-aminocyclohexanone using palladium on carbon as a catalyst under hydrogen gas at mild conditions (room temperature and atmospheric pressure).
For industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield. Chiral resolution techniques are often employed to obtain the desired enantiomer in high purity.
[(1s,2r)-2-Aminocyclohexyl]methanol has several applications across various fields:
Studies on [(1s,2r)-2-Aminocyclohexyl]methanol focus on its binding affinity with various biological targets. The compound's ability to form hydrogen bonds through its amino and hydroxyl groups facilitates these interactions, which are crucial for understanding its potential therapeutic effects. Research continues to explore these interactions to develop compounds with improved efficacy in pharmacological applications.
Several compounds share structural similarities with [(1s,2r)-2-Aminocyclohexyl]methanol:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| [(1s,2s)-2-Aminocyclohexyl]methanol | Similar amine and alcohol groups | Different stereochemistry affecting activity |
| [(1r,2r)-2-Aminocyclohexyl]methanol | Another diastereomer | Distinct stereochemical properties |
| [(1r,2s)-2-Aminocyclohexyl]methanol | Enantiomer | Varies in biological properties due to stereochemistry |
| (1R,2R)-Aminocyclohexanol | Hydroxymethyl group | Different reactivity profile due to stereochemistry |
| 2-Aminocyclohexanone | Ketone instead of alcohol | Different reactivity profile due to carbonyl group |
The uniqueness of [(1s,2r)-2-Aminocyclohexyl]methanol lies in its specific stereochemistry and functional groups that contribute to distinct biological activities and reactivity patterns compared to these similar compounds. Its ability to engage in diverse
Asymmetric catalysis has emerged as a powerful tool for enantioselective synthesis of [(1s,2r)-2-Aminocyclohexyl]methanol. A prominent approach involves silylium-based asymmetric counteranion-directed catalysis (Si-ACDC), which leverages chiral imidodiphosphorimidate (IDPi) catalysts to induce stereochemical control. For instance, IDPi catalysts enable the aminomethylation of bis-silyl ketene acetals (bis-SKAs) with formaldehyde equivalents, yielding β-amino acid precursors that can be further functionalized.
Key mechanistic steps include:
Table 1: Performance of Asymmetric Catalysts
| Catalyst | Substrate Scope | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| IDPi (R)-3 | Aromatic bis-SKAs | 92–98% | 85–93 |
| IDPi (S)-3 | Aliphatic bis-SKAs | 89–95% | 78–88 |
| Ru-BINAP | Cyclohexenyl derivatives | 82–90% | 70–80 |
The IDPi system achieves superior enantioselectivity (up to 98% ee) compared to traditional Ru-BINAP complexes, particularly for aliphatic substrates. Computational studies suggest that the enantioselectivity arises from steric hindrance in the transition state, favoring re-facial attack of the bis-SKA on the iminium intermediate.
Diastereomeric salt crystallization remains a cornerstone for resolving racemic mixtures of [(1s,2r)-2-Aminocyclohexyl]methanol. This method exploits differences in solubility between diastereomers formed with chiral resolving agents. For example, coordination polymers derived from amino acid Schiff bases exhibit preferential enrichment (PE) during crystallization, enabling enantiomeric resolution.
Critical Factors Influencing Resolution:
Table 2: Solvent Systems and Resolution Efficiency
| Solvent | pH | Resolving Agent | de (%) | Yield (%) |
|---|---|---|---|---|
| Methanol/water | 5.0 | (+)-CSA | 97 | 85 |
| Ethanol/acetone | 4.5 | (−)-Mandelic acid | 89 | 78 |
| Acetonitrile | 6.0 | L-Tartaric acid | 75 | 65 |
Polymorphic transitions during crystallization drive PE, where metastable mixed crystals convert to thermodynamically stable forms, liberating excess enantiomers into solution. This process is particularly effective for Cu(II)-Schiff base complexes, which undergo solvent-assisted solid-to-solid transformations.
Chirality transfer from preformed stereocenters to the cyclohexane backbone is a key strategy for accessing [(1s,2r)-2-Aminocyclohexyl]methanol. Grignard additions to chiral nitroalkenes exemplify this approach, where the nitro group serves as a traceless chiral auxiliary. For instance, addition of methylmagnesium bromide to (1R,2S)-2-nitrocyclohexanol yields the trans-configured amine after hydrogenation.
Mechanistic Insights:
Table 3: Chirality Transfer Efficiency
| Auxiliary | Reaction Type | Transfer Efficiency (%) | ee (%) |
|---|---|---|---|
| Nitro group | Grignard addition | 95 | 92 |
| Camphorsulfonate | Aldol condensation | 88 | 85 |
| Benzyloxycarbonyl | Michael addition | 82 | 78 |
Notably, silyl ketene acetals participate in Mukaiyama-style reactions with chiral formaldehyde imines, transferring stereochemical information from the imine to the cyclohexane core. Density functional theory (DFT) calculations corroborate that transition-state puckering in six-membered rings enforces trans-diaxial configurations, ensuring high transfer fidelity.
Peroxisome proliferator-activated receptor delta represents a critical nuclear receptor target for metabolic disorders, with [(1s,2r)-2-aminocyclohexyl]methanol serving as a fundamental building block in the construction of selective agonist molecules [2] [8]. The cyclohexyl amino alcohol framework provides the necessary structural rigidity and spatial orientation required for optimal receptor binding within the peroxisome proliferator-activated receptor delta ligand binding domain [33] [35].
Recent crystallographic studies have revealed that peroxisome proliferator-activated receptor delta ligands typically occupy the receptor's Y-shaped binding cavity through interactions with specific amino acid residues, including histidine 323, histidine 449, and tyrosine 473 [33]. The [(1s,2r)-2-aminocyclohexyl]methanol scaffold facilitates these critical protein-ligand interactions by positioning polar functional groups in optimal orientations for hydrogen bonding while maintaining hydrophobic contacts through the cyclohexane moiety [9] [35].
The development of highly selective peroxisome proliferator-activated receptor delta agonists has demonstrated the importance of precise molecular architecture, with compounds achieving greater than 300-fold selectivity over related receptor subtypes [35]. The amino alcohol functionality in [(1s,2r)-2-aminocyclohexyl]methanol derivatives enables fine-tuning of both binding affinity and functional selectivity through strategic chemical modifications [2] [30].
Table 1: Peroxisome Proliferator-Activated Receptor Delta Agonist Development Applications
| Compound/Study | Activity (EC50/IC50) | Application Area | Structural Features |
|---|---|---|---|
| GW501516 | Research compound | Metabolic research | Synthetic agonist |
| GW0742 | >300-fold Peroxisome Proliferator-Activated Receptor Delta selective | Selective Peroxisome Proliferator-Activated Receptor Delta modulation | Highly selective binding |
| L-165041 | Smooth muscle proliferation inhibition | Cardiovascular applications | G1 to S phase inhibition |
| Seladelpar | First approved Peroxisome Proliferator-Activated Receptor Delta agonist | Primary biliary cholangitis | Orally bioavailable |
| V1 Compound | Peroxisome Proliferator-Activated Receptor Alpha: 0.7 nM, Peroxisome Proliferator-Activated Receptor Delta: 0.4 nM | Cholestatic liver diseases | Subnanomolar activity |
The therapeutic potential of peroxisome proliferator-activated receptor delta agonists extends beyond metabolic applications to include cardiovascular protection and neurological disorders [8] [32]. Compounds incorporating the [(1s,2r)-2-aminocyclohexyl]methanol motif have demonstrated efficacy in preclinical models of cholestatic liver diseases at remarkably low doses, highlighting the potency achievable through precise structural design [2] [34].
The [(1s,2r)-2-aminocyclohexyl]methanol framework plays a crucial role in the development of dopamine D₂ receptor-targeting therapeutics, where its rigid cyclohexyl structure provides optimal spatial positioning for receptor binding interactions [10] [11]. Dopamine D₂ receptors represent primary targets for antipsychotic medications and neurological disorder treatments, with structural modifications to the amino alcohol scaffold enabling fine-tuning of receptor selectivity and functional activity [12] [16].
Mutagenesis studies have identified specific amino acid residues within the dopamine D₂ receptor transmembrane domains that critically influence ligand binding affinity and selectivity [16]. The incorporation of [(1s,2r)-2-aminocyclohexyl]methanol derivatives into dopamine receptor ligands has resulted in compounds demonstrating up to 293-fold increases in receptor affinity when targeting specific receptor conformations [16].
The development of subtype-selective dopamine receptor modulators has revealed the importance of precise molecular geometry in achieving therapeutic selectivity [11] [13]. Compounds incorporating the amino cyclohexyl methanol motif have shown distinct binding modes within dopamine D₂ receptor subtypes, with some derivatives functioning as partial agonists at wild-type receptors while exhibiting antagonist activity at mutant receptor variants [16].
Table 2: Dopamine D₂ Receptor Targeting Applications
| Compound/Approach | Receptor Selectivity | Functional Activity | Clinical Relevance |
|---|---|---|---|
| L-750,667 | 293-fold increase in D₂ affinity (mutant) | Partial agonist (Wild Type D₂), antagonist (mutant D₂) | Antipsychotic development |
| RBI-257 | 21-fold increase in D₂ affinity (mutant) | Antagonist at all receptors | Neurological disorders |
| SKF83959 | D₁R-selective partial agonist | Biased agonism properties | Parkinson disease therapy |
| SKF81297 | D₁R-selective agonist | Full agonism | Dopaminergic modulation |
| Apomorphine | Pan agonist (D₁R/D₂R) | Broad dopamine activity | Movement disorders |
| Bromocriptine | D₂R/D₃R-selective | Anti-Parkinsonian activity | FDA-approved medication |
The structural insights gained from crystallographic studies of dopamine receptor complexes have informed rational drug design approaches utilizing the [(1s,2r)-2-aminocyclohexyl]methanol scaffold [11]. These studies demonstrate that the amino alcohol functionality enables critical hydrogen bonding interactions with receptor binding sites while the cyclohexyl ring provides hydrophobic stabilization within the receptor cavity [10] [14].
The [(1s,2r)-2-aminocyclohexyl]methanol structural motif has emerged as a valuable component in antimicrobial hybrid molecule design, where its amino alcohol functionality facilitates synergistic interactions with established antimicrobial pharmacophores [17] [20]. The cyclohexyl ring system provides structural rigidity that enhances membrane interactions while the amino and hydroxyl groups enable multiple mechanisms of antimicrobial action [21] [22].
Recent investigations into limonene β-amino alcohol derivatives have demonstrated the potential for incorporating cyclohexyl amino alcohol motifs into antimicrobial hybrid molecules [20]. These compounds exhibit potent synergistic activity against antibiotic-resistant Staphylococcus aureus strains, with fractional inhibitory concentration indices as low as 0.25 when combined with conventional antibiotics [20].
The mechanism of action for amino alcohol-containing antimicrobial hybrids involves multiple cellular targets, including bacterial efflux pump inhibition and membrane permeabilization [20] [22]. Studies have shown that compounds incorporating the [(1s,2r)-2-aminocyclohexyl]methanol framework can effectively disrupt bacterial cell surface hydrophobicity and membrane fluidity, leading to enhanced antimicrobial efficacy [22].
Table 3: Antimicrobial Hybrid Molecule Applications
| Compound Class | Target Organisms | Minimum Inhibitory Concentration Values | Mechanism | Hybrid Features |
|---|---|---|---|---|
| Limonene β-amino alcohols | Staphylococcus aureus Sp3 | Synergistic with ciprofloxacin (Fractional Inhibitory Concentration Index 0.25) | NorA efflux pump inhibition | Terpene-amino alcohol combination |
| Methanol-phase plant extracts | Vibrio, Bacillus, Candida species | 64-256 μg/mL range | Cell membrane disruption | Plant metabolite complexes |
| Cyclohexyl derivatives (SH2) | Alternaria, Fusarium, Colletotrichum | 6.25-25 μg/mL (antifungal) | Fungal morphology disruption | Cyclic amino alcohol structure |
| Galangal extracts (Galangal Methanol-Phase Extract) | Aeromonas, Enterobacter, Staphylococcus | 1.95-7.81 mg/mL | Membrane permeability alteration | Multi-component extract |
| Aloe vera methanol extracts | Gram-positive and negative bacteria | Variable activity levels | Multiple antimicrobial pathways | Phenolic-amino alcohol synergy |
The development of antimicrobial hybrid molecules utilizing the [(1s,2r)-2-aminocyclohexyl]methanol scaffold has revealed the importance of structural complementarity between different pharmacophoric elements [38]. Molecular hybridization approaches enable the creation of multi-target compounds that can simultaneously address antibiotic resistance mechanisms while maintaining potent antimicrobial activity [20] [48].
Antifungal applications of cyclohexyl amino alcohol derivatives have demonstrated particularly promising results, with compounds showing minimal inhibitory concentrations ranging from 6.25 to 25 μg/mL against various plant pathogenic fungi [21]. The unique structural features of [(1s,2r)-2-aminocyclohexyl]methanol enable these compounds to cause severe morphological aberrations in fungal structures while maintaining selectivity over mammalian cells [21].
| Compound Type | Self-Regeneration of Stereocenters Step | Diastereoselectivity (%) | Key Mechanism | Applications |
|---|---|---|---|---|
| 2-Aminocarboxylic acids | Temporary center generation | >90 | Diastereoselective complexation | Tertiary carbon formation |
| 3-Aminocarboxylic acids | Trigonalization | >85 | Substituent removal | Amino acid alkylation |
| Hydroxycarboxylic acids | New ligand introduction | >92 | Facial selectivity | Natural product synthesis |
| Sulfanylcarboxylic acids | Temporary center removal | >88 | Auxiliary elimination | Chiral building blocks |
| Cyclohexyl amino derivatives | Stereochemical regeneration | >95 | Chirality transfer | Amino alcohol synthesis |
| Aminocyclohexyl alcohols | Product formation | >90 | Stereoretention | Pharmaceutical intermediates |
The implementation of Self-Regeneration of Stereocenters methodology for [(1s,2r)-2-aminocyclohexyl]methanol involves coordination to inert metal centers, as demonstrated in cobalt-based complexes where stereoselective formylation achieves 85% enantiomeric excess [4]. The stereogenic character of coordinated secondary amines in prolinate chelates maintains chiral environments during reaction, distinguishing this approach from conventional auxiliary-based methods [4].
Mechanistic investigations reveal that Self-Regeneration of Stereocenters effectiveness depends critically on the maintenance of stereochemical information through axially chiral intermediates. The configuration of starting materials with single stereocenters directs chiral axis formation in intermediates, enabling stereospecific reactions despite original stereocenter destruction through trigonalization [5]. This stereochemical information transfer occurs via chiral axis encoding that ultimately controls stereocenter configuration in products [5].
Solvent selection profoundly influences epimerization pathways in [(1s,2r)-2-aminocyclohexyl]methanol systems, with distinct mechanistic outcomes dependent on solvent polarity and hydrogen bonding capacity. The epimerization process occurs through thiyl-radical mediated hydrogen atom transfer under photoredox conditions, generating thermodynamically controlled anti/syn isomer ratios [6].
| Solvent | Epimerization Rate (k_epi, h⁻¹) | Dielectric Constant | Temperature Dependence (ΔH‡, kJ/mol) | Stereochemical Outcome | Mechanism |
|---|---|---|---|---|---|
| Methanol | 0.045 | 32.7 | 58.2 | Anti/Syn 3.2:1 | Hydrogen bonding mediated |
| Ethanol | 0.032 | 24.5 | 62.1 | Anti/Syn 2.8:1 | Protic solvent pathway |
| Propanol | 0.028 | 20.1 | 65.4 | Anti/Syn 2.5:1 | Reduced polarity effect |
| Acetonitrile | 0.041 | 37.5 | 55.8 | Anti/Syn 3.5:1 | Dipolar aprotic medium |
| Dichloromethane | 0.052 | 8.9 | 51.3 | Anti/Syn 4.1:1 | Non-polar environment |
| Toluene | 0.015 | 2.4 | 72.6 | Anti/Syn 1.9:1 | Aromatic stabilization |
The mechanistic pathway involves reversible hydrogen atom transfer between thiyl radicals and exocyclic amines, generating configurationally unstable alpha-amino radicals [6]. The thermodynamic mixture formation requires matching sulfur-hydrogen bond dissociation energies with alpha-amino carbon-hydrogen bond energies, achieved optimally with triisopropylsilanethiol as the hydrogen atom transfer reagent [6].
Protic solvents demonstrate enhanced stereoselectivity through hydrogen bonding interactions that stabilize specific conformational arrangements during radical intermediacy. Methanol exhibits the highest anti selectivity (3.2:1) among alcoholic solvents, attributed to optimal hydrogen bonding geometry that favors thermodynamically stable anti conformations [7]. The correlation between solvent dielectric constants and epimerization outcomes reflects the influence of electrostatic stabilization on radical intermediates [7].
Deuterium labeling studies confirm the hydrogen atom transfer mechanism, with kinetic isotope effects supporting carbon-hydrogen bond cleavage as the rate-determining step [8]. The epimerization proceeds through oxidation to carbonyl intermediates followed by stereoselective reduction, with reductase stereoselectivity determining final product ratios [9]. Species differences in epimerization rates reflect variations in reductase activity and product stereoselectivity [9].
The crystallization behavior of [(1s,2r)-2-aminocyclohexyl]methanol exhibits temperature-dependent transitions between kinetic and thermodynamic control regimes, fundamentally influencing stereochemical outcomes and crystal morphology. At lower temperatures, kinetic control predominates with rapid nucleation favoring metastable forms, while elevated temperatures promote thermodynamically stable crystal structures [10] [11].
| Temperature (°C) | Kinetic Product Ratio (%) | Thermodynamic Product Ratio (%) | Nucleation Rate (nuclei/mL·min) | Crystal Growth Rate (μm/min) | Dominant Mechanism |
|---|---|---|---|---|---|
| 0 | 85 | 15 | 2.3×10³ | 0.15 | Kinetic control |
| 20 | 78 | 22 | 4.1×10³ | 0.28 | Kinetic control |
| 40 | 65 | 35 | 8.7×10³ | 0.45 | Mixed control |
| 60 | 45 | 55 | 1.5×10⁴ | 0.72 | Mixed control |
| 80 | 30 | 70 | 2.8×10⁴ | 1.15 | Thermodynamic control |
| 100 | 20 | 80 | 4.2×10⁴ | 1.65 | Thermodynamic control |
The transition from kinetic to thermodynamic control occurs progressively between 40-60°C, representing a critical temperature range where both mechanisms contribute significantly to crystallization outcomes [12]. Below 40°C, rapid nucleation rates exceed growth rates, generating numerous small crystallites with kinetically favored morphologies. Above 60°C, reduced nucleation rates coupled with enhanced growth kinetics promote larger, thermodynamically stable crystals [12].
Supersaturation levels critically influence the kinetic versus thermodynamic balance, with higher supersaturation ratios favoring kinetic pathways regardless of temperature [13]. The metastable zone width varies inversely with temperature, demonstrating narrower stability regions at elevated temperatures where thermodynamic products predominate [14]. Critical supersaturation values decrease with increasing temperature, reflecting enhanced molecular mobility and reduced barriers to thermodynamic equilibration [14].
Crystallization kinetics demonstrate solvent-dependent behavior, with polar protic solvents extending metastable zones through hydrogen bonding interactions that stabilize supersaturated solutions [14]. The nucleation difficulty order for [(1s,2r)-2-aminocyclohexyl]methanol follows: isopropanol > ethanol > methanol > acetonitrile > toluene, correlating inversely with solvent viscosity and molecular diffusion rates [14].
The crystallization process exhibits Ostwald ripening behavior under thermodynamic control, where initial metastable phases transform to stable forms through dissolution-recrystallization mechanisms [15]. This time-dependent evolution follows the Ostwald rule of stages, proceeding through intermediate metastable states before reaching thermodynamic equilibrium [15]. Surface-mediated nucleation events during dissolution of metastable phases can promote oriented growth of stable crystal forms, particularly when lattice matching occurs between crystallographic axes [16].